3-methoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide
Description
3-Methoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide is a synthetic benzofuran-derived benzamide compound characterized by a benzofuran core substituted with a 4-methoxybenzoyl group at position 2 and a 3-methyl group at position 2. The benzamide moiety at position 6 features a 3-methoxy substituent on the aromatic ring.
Characterization typically employs spectroscopic methods (NMR, IR, GC-MS) and X-ray crystallography, the latter often utilizing the SHELX software suite for structural validation .
Properties
IUPAC Name |
3-methoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO5/c1-15-21-12-9-18(26-25(28)17-5-4-6-20(13-17)30-3)14-22(21)31-24(15)23(27)16-7-10-19(29-2)11-8-16/h4-14H,1-3H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZXZVDTUVNCNNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)OC)C(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.
Introduction of the Methoxy Group: Methoxylation can be achieved using methanol in the presence of a strong acid or base.
Benzoylation: The benzoyl group is introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Amidation: The final step involves the formation of the amide bond, typically through the reaction of the benzofuran derivative with an amine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can target the benzoyl group, converting it to a benzyl alcohol derivative.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzofuran ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Halogenated or nitrated benzofuran derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, 3-methoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide may exhibit bioactive properties such as anti-inflammatory or anticancer activities. Its structural features suggest it could interact with biological targets like enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its potential stability and reactivity.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and benzoyl groups could facilitate binding to these targets through hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 3-methoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide with structurally related benzamide and benzofuran derivatives:
*Inferred molecular formula and weight based on structural analogs .
Structural and Functional Insights:
Benzamide vs. Pyridine-Carboxamide (Target vs. ) :
- The target compound’s 3-methoxybenzamide group provides moderate polarity, balancing solubility and membrane permeability. In contrast, the pyridine-4-carboxamide analog () exhibits higher aqueous solubility due to the pyridine nitrogen’s hydrogen-bonding capacity, making it preferable for in vitro screening.
Lipophilicity Modulation (Target vs. ) :
- Replacing the 3-methoxybenzamide with 2,2-dimethylpropanamide () increases lipophilicity (logP ~3.5 vs. ~2.8*), favoring blood-brain barrier penetration but reducing renal clearance.
Pharmacophore Diversity (Target vs. The target compound’s simpler benzofuran-benzamide scaffold may offer selectivity for fewer off-target interactions.
Metabolic Stability (Target vs. ) :
- The methylsulfonamido and halogenated groups in enhance metabolic stability by resisting cytochrome P450 oxidation. The target compound’s methoxy groups may undergo demethylation, necessitating structural optimization for prolonged half-life.
Research Findings and Implications
- Synthetic Challenges : The benzofuran core’s steric hindrance (due to 3-methyl and 4-methoxybenzoyl groups) complicates coupling reactions, requiring optimized conditions (e.g., DMF as solvent, elevated temperatures) .
- Crystallographic Validation : SHELX software () is widely used to confirm benzofuran derivatives’ structures, ensuring accuracy in structure-activity relationship (SAR) studies.
- Pharmacological Screening : Compounds like are prioritized in high-throughput assays due to solubility, whereas the target compound may require formulation adjustments (e.g., PEGylation) for in vivo efficacy .
Biological Activity
3-Methoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide is a synthetic compound with notable biological activities, particularly in the context of cancer research. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on diverse research findings.
Synthesis
The synthesis of this compound involves several key steps, typically starting from readily available precursors. The compound is derived from a benzofuran scaffold, which is modified through acylation and methoxylation processes. The general synthetic pathway includes:
- Preparation of Benzofuran Derivative : Synthesis begins with the formation of the benzofuran core, which is then substituted with methoxy and benzoyl groups.
- Acylation Reaction : The introduction of the 4-methoxybenzoyl group occurs through a Friedel-Crafts acylation or similar reaction.
- Final Benzamide Formation : The final step involves converting the intermediate into the target benzamide via reaction with an amine.
Antiproliferative Effects
The biological evaluation of this compound has demonstrated significant antiproliferative activity against various cancer cell lines. The mechanism of action appears to involve:
- Inhibition of Tubulin Polymerization : Studies indicate that the compound effectively inhibits tubulin polymerization, a critical process for cell division. This inhibition correlates with its ability to induce apoptosis in cancer cells .
- IC50 Values : The IC50 values for this compound are reported to be significantly lower than those of standard chemotherapeutics, indicating potent activity. For instance, derivatives related to this compound showed IC50 values ranging from 4.5 to 10 μM in various assays .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight that:
- Methoxy Substituents : The presence of methoxy groups at specific positions on the benzofuran ring enhances biological activity. For example, compounds lacking these groups showed markedly reduced potency .
- Benzoyl Group Influence : The 4-methoxybenzoyl moiety is essential for maintaining high levels of antiproliferative activity, suggesting that modifications to this group could lead to variations in efficacy .
Case Studies
Several studies have focused on the biological evaluation of compounds related to this benzamide derivative:
- In Vitro Studies : Research demonstrated that this compound exhibited selective cytotoxicity against cancer cell lines such as A431 and HT29, with IC50 values indicating strong growth inhibition .
- Mechanistic Insights : Further investigations revealed that the compound's mechanism involves disrupting microtubule dynamics, akin to known tubulin inhibitors like colchicine and vincristine, thereby leading to cell cycle arrest and apoptosis .
Data Summary
The following table summarizes key findings regarding the biological activity of this compound:
| Parameter | Value |
|---|---|
| Molecular Formula | C24H19NO5 |
| Molecular Weight | 401.41 g/mol |
| Key Activity | Antiproliferative |
| IC50 (A431 Cell Line) | ~5 μM |
| Mechanism | Tubulin polymerization inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
